

# Amezalpat: A Targeted Approach to Disrupting Cancer Metabolism Through Fatty Acid Oxidation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Amezalpat (TPST-1120) is a first-in-class, oral, small molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPARa). By competitively inhibiting PPARa, Amezalpat disrupts the transcriptional activation of genes essential for fatty acid oxidation (FAO), a key metabolic pathway that various cancers exploit to fuel their growth, proliferation, and survival. This technical guide provides a comprehensive overview of Amezalpat's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information presented is intended to support researchers and drug development professionals in understanding and potentially investigating the therapeutic utility of targeting FAO with Amezalpat.

## Introduction: The Role of Fatty Acid Oxidation in Cancer

Metabolic reprogramming is a hallmark of cancer. While aerobic glycolysis, the Warburg effect, has been a central focus of cancer metabolism research, the importance of fatty acid oxidation (FAO) has gained significant recognition. FAO is a catabolic process that breaks down fatty acids to produce ATP and NADPH, providing a crucial energy source and reducing equivalents



for cancer cells, particularly under conditions of metabolic stress such as hypoxia or glucose deprivation.[1]

Many aggressive tumors upregulate FAO to meet their high bioenergetic and biosynthetic demands.[2] This metabolic adaptation is regulated by a network of transcription factors, with Peroxisome Proliferator-Activated Receptor alpha (PPARα) playing a central role.[3] PPARα, upon activation by fatty acid ligands, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating the expression of proteins involved in fatty acid uptake, transport, and oxidation.[4] Key among these target genes is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial FAO.[5]

## Amezalpat (TPST-1120): A Selective PPARα Antagonist

**Amezalpat** is a potent and selective competitive antagonist of human PPAR $\alpha$ , with a half-maximal inhibitory concentration (IC50) of 0.04  $\mu$ M.[6][7] Its selectivity for PPAR $\alpha$  is over 250-fold higher than for other PPAR isoforms (PPAR $\beta$ / $\delta$  and PPAR $\gamma$ ).[6] By binding to PPAR $\alpha$ , **Amezalpat** prevents the conformational changes necessary for coactivator recruitment and subsequent gene transcription, effectively blocking the FAO pathway at the transcriptional level.

## **Mechanism of Action**

**Amezalpat**'s primary mechanism of action is the inhibition of PPARα-mediated transcription of FAO-related genes. This leads to a reduction in the cancer cell's ability to utilize fatty acids as an energy source. Preclinical studies have shown that this disruption of tumor cell metabolism can lead to direct cytotoxic effects.[1]

Furthermore, **Amezalpat**'s impact extends to the tumor microenvironment (TME). Tumor-infiltrating immune cells, such as regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs), are also reliant on FAO for their immunosuppressive functions. By inhibiting FAO, **Amezalpat** can modulate the TME, potentially shifting it towards a more anti-tumorigenic state.[8]

## **Quantitative Data**



The following tables summarize the key quantitative data available for **Amezalpat**, from its in vitro potency to its clinical efficacy in combination therapy for hepatocellular carcinoma (HCC).

Table 1: In Vitro Potency of Amezalpat

| Parameter                         | Value     | Reference |
|-----------------------------------|-----------|-----------|
| IC50 (human PPARα)                | 0.04 μΜ   | [6][7]    |
| Selectivity vs. PPARβ/δ and PPARγ | >250-fold | [6]       |

Table 2: Clinical Efficacy of **Amezalpat** in Combination with Atezolizumab and Bevacizumab in First-Line Unresectable or Metastatic Hepatocellular Carcinoma (MORPHEUS-LIVER trial)

Data cutoff: February 14, 2024

| Endpoint                                      | Amezalpat + Atezolizumab + Bevacizumab (n=40) | Atezolizumab +<br>Bevacizumab<br>(n=30) | Reference   |
|-----------------------------------------------|-----------------------------------------------|-----------------------------------------|-------------|
| Median Overall<br>Survival (OS)               | 21 months                                     | 15 months                               | [9][10][11] |
| Hazard Ratio (HR) for<br>OS                   | 0.65                                          | -                                       | [9][11][12] |
| Confirmed Objective<br>Response Rate<br>(ORR) | 30%                                           | 13.3%                                   | [9][12]     |
| Median Progression-<br>Free Survival (PFS)    | 7.0 months                                    | 4.27 months                             | [13]        |

Table 3: Objective Response Rate in Key Subpopulations (MORPHEUS-LIVER trial)

Data cutoff: April 20, 2023



| Subpopulation                     | Amezalpat +<br>Atezolizumab +<br>Bevacizumab | Atezolizumab +<br>Bevacizumab | Reference |
|-----------------------------------|----------------------------------------------|-------------------------------|-----------|
| PD-L1 Negative<br>Tumors          | 27%                                          | 7%                            | [12][14]  |
| β-catenin Activating<br>Mutations | 43%                                          | Not Reported                  | [12]      |

## Signaling Pathways and Experimental Workflows Amezalpat's Inhibition of the PPARα-Mediated Fatty Acid Oxidation Pathway

The following diagram illustrates the signaling pathway through which **Amezalpat** exerts its inhibitory effect on fatty acid oxidation.







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. tempesttx.com [tempesttx.com]
- 2. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 3. Tempest set to storm the HCC landscape with promising Phase II amezalpat data Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amezalpat (TPST-1120, TPST1120) | PPARα inhibitor | Probechem Biochemicals [probechem.com]
- 7. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARα Antagonism | TPST-1120 | Tempest Therapeutics [tempesttx.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. onclive.com [onclive.com]
- 11. Tempest Unveils New Survival Data for Amezalpat (TPST-1120) in Randomized First-Line HCC Study Demonstrating a Six-Month Improvement over Control Arm | Tempest Therapeutics [ir.tempesttx.com]
- 12. Tempest Reveals Amezalpat (TPST-1120) Shows Six-Month Survival Boost in First-Line HCC Study [synapse.patsnap.com]
- 13. targetedonc.com [targetedonc.com]
- 14. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Amezalpat: A Targeted Approach to Disrupting Cancer Metabolism Through Fatty Acid Oxidation Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542254#amezalpat-and-fatty-acid-oxidation-inhibition]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com